molecular formula C12H19NO3S2 B2481457 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide CAS No. 1209574-36-6

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide

Cat. No.: B2481457
CAS No.: 1209574-36-6
M. Wt: 289.41
InChI Key: PISSEQLZEGMFHS-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide (CAS 1203328-55-5) is a chemical compound with a molecular formula of C18H23NO3S2 and a molecular weight of 365.51 g/mol . This sulfonamide derivative features a tetrahydropyran (oxane) ring and a thiophene heterocycle, a scaffold known to be of significant interest in medicinal chemistry research. Compounds containing sulfonamide and thiophene motifs are frequently investigated for their antimicrobial properties . For instance, research on structurally similar molecules, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, has demonstrated promising antibacterial efficacy against drug-resistant bacterial strains like extended-spectrum β-lactamase (ESBL)-producing E. coli . Furthermore, sulfonamide-thiophene conjugates have been synthesized and studied for their application as ligands for metal complexes, which also exhibit antimicrobial and antioxidant activities . The specific structure of this compound, which integrates a sulfonamide group with thiophene and tetrahydropyran rings, makes it a valuable intermediate or target molecule for researchers developing novel therapeutic agents, particularly in the ongoing fight against antimicrobial resistance (AMR). It is also a candidate for chemical biology studies, including molecular docking and structure-activity relationship (SAR) analysis, to understand its mechanism of action and interactions with biological targets such as bacterial enzymes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(5-7-16-8-6-12)11-4-3-9-17-11/h3-4,9,13H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISSEQLZEGMFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxane ring followed by the introduction of the thiophene group. The final step involves the sulfonation reaction to attach the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its unique structural features. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.

Studies have shown that the compound can interact with specific molecular targets within biological systems. The sulfonamide group may inhibit enzymes by mimicking natural substrates, while the thiophene and oxane moieties can engage with cellular receptors, influencing various biochemical pathways.

Material Science

The compound's unique chemical structure allows for potential applications in developing new materials with specific properties. Its versatility makes it suitable for incorporation into polymers or other materials where enhanced chemical stability or functionalization is desired.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of sulfonamides, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research has explored the anticancer properties of this compound through in vitro assays. It demonstrated cytotoxic effects against cancer cell lines, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide and related sulfonamide-thiophene hybrids:

Compound Name Core Structure Key Substituents Reported Activity (IC₅₀) Reference
This compound Oxane ring Thiophen-2-yl, ethanesulfonamide Not reported
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Benzene ring Thiophen-2-yl, sulfonamide, thiazole 10.25 µM (breast cancer)
N-(Oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Oxane ring + acetamide linker Thiophen-2-ylmethyl, propane-2-sulfonylphenyl, acetamide Not reported (commercial)
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)...méthanesulfonamide Oxazolidinone + cyclohexene Trifluoromethylphenyl, methyloxazolidinone, methanesulfonamide Not reported (patent)

Key Observations:

Thiophene-Sulfonamide Hybrids (e.g., Compounds 26–28 in ):

  • These derivatives lack the oxane ring but share the thiophene-sulfonamide motif. Their antiproliferative activity against breast cancer (IC₅₀ ~9–10 µM) suggests that the sulfonamide-thiophene combination is pharmacologically significant. The oxane ring in the target compound may enhance metabolic stability or alter target selectivity compared to benzene-based analogs .

Oxane-Containing Analogs ():

  • The acetamide derivative with an oxane ring and thiophen-2-ylmethyl group (CAS 1797077-52-1) shares structural similarity but differs in linker chemistry (acetamide vs. methyl sulfonamide). The propane-2-sulfonyl group in this compound may influence solubility or binding kinetics differently than the ethanesulfonamide group in the target compound .

Complex Sulfonamide Derivatives (): Patent compounds with oxazolidinone and cyclohexene cores demonstrate structural diversity in sulfonamide applications. Their trifluoromethyl groups and rigid scaffolds contrast with the target compound’s simpler oxane-thiophene framework, highlighting trade-offs between complexity and synthetic accessibility .

Research Findings and Implications

  • Anticancer Potential: Thiophene-sulfonamide hybrids in exhibit IC₅₀ values ~3× lower than doxorubicin, indicating potent cytotoxicity. While the target compound’s activity is undocumented, its oxane ring could modulate cell permeability or target engagement compared to planar benzene-based analogs .
  • Synthetic Feasibility: The commercial availability of structurally related oxane-thiophene compounds () suggests feasible synthetic routes for scaling production. However, the ethanesulfonamide group may require optimization for stability in physiological conditions.
  • Unanswered Questions: No direct data on solubility, logP, or in vivo efficacy are available for the target compound.

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a sulfonamide moiety and a thiophene ring. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

\text{N 4 thiophen 2 yl oxan 4 yl methyl}ethane-1-sulfonamide}

This compound includes:

  • A sulfonamide group, known for its antibacterial properties.
  • A thiophene ring, which contributes to its bioactivity through interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the oxan ring through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Sulfonation to incorporate the sulfonamide group under controlled conditions.

These synthetic routes are crucial for optimizing yield and purity, often employing advanced techniques such as continuous flow reactors and chromatography for purification .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis0.5 µg/mL
Pseudomonas fluorescens1.0 µg/mL

These results indicate that the compound can inhibit the growth of these pathogens effectively .

Anticancer Potential

Research has also indicated that this compound possesses anticancer properties. A series of derivatives were tested against multiple cancer cell lines, yielding significant cytotoxic effects:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)15.0
HT29 (Colon Cancer)12.5
NCI-H522 (Lung Cancer)10.0

These findings suggest that modifications to the core structure may enhance its efficacy against specific cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : The thiophene and oxan groups may facilitate binding to cellular receptors, modulating signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional sulfonamides, suggesting a new avenue for treating resistant bacterial infections .
  • Anticancer Research : In a recent investigation, derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutic agents .

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